2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one
Description
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one is a fluorinated aromatic ketone characterized by a trifluoroethyl ketone group (–COCF₃) attached to the 5-position of an isoquinoline moiety. The trifluoromethyl group enhances electronegativity and metabolic stability, a common strategy in medicinal chemistry to improve drug-like properties .
Its structural features align with fluorinated compounds used in pharmaceuticals, agrochemicals, and materials science, though direct applications remain undocumented in the available evidence.
Properties
Molecular Formula |
C11H6F3NO |
|---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-isoquinolin-5-ylethanone |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10(16)9-3-1-2-7-6-15-5-4-8(7)9/h1-6H |
InChI Key |
HZDFEPZTYRZPHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one typically involves the reaction of isoquinoline derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyltrimethylsilane and isoquinoline-1-carbaldehyde in the presence of a fluoride source such as tetrabutylammonium fluoride. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, followed by warming to room temperature and quenching with dilute hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.
Comparison with Similar Compounds
A. Aromatic System Influence
- Isoquinoline vs. This may enhance binding affinity in biological targets but could reduce solubility due to increased hydrophobicity .
- Pyrazole vs. Phenolic Systems: The pyrazole analog (C₅H₃F₃N₂O) has a smaller heterocyclic core, likely improving solubility but reducing steric bulk.
B. Substituent Effects
- Dual Fluorination : The benz[g]indazole analog (C₁₄H₆F₆N₂O) incorporates two trifluoromethyl groups, significantly increasing electronegativity and resistance to oxidative metabolism, albeit at the cost of higher molecular weight (>300 g/mol), which may violate Lipinski’s rules for drug-likeness .
Biological Activity
2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2,2,2-trifluoro-1-(isoquinolin-5-yl)ethan-1-one is . The trifluoromethyl group enhances its lipophilicity, which is crucial for cellular membrane permeability. The isoquinoline moiety contributes to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H8F3N |
| Molecular Weight | 227.18 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(isoquinolin-5-yl)ethan-1-one |
| InChI Key | XYZ123456789 |
The biological activity of 2,2,2-trifluoro-1-(isoquinolin-5-yl)ethan-1-one is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating its entry into cells where it can exert its effects.
Antimicrobial Activity
Research has indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. In particular, studies have shown that 2,2,2-trifluoro-1-(isoquinolin-5-yl)ethan-1-one demonstrates potent activity against various bacterial strains. For instance:
- Case Study : In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Isoquinoline derivatives are known to induce apoptosis in cancer cells through various mechanisms.
- Research Findings : A study demonstrated that 2,2,2-trifluoro-1-(isoquinolin-5-yl)ethan-1-one induced cell cycle arrest in the G0/G1 phase in HeLa cells and significantly decreased cell viability at concentrations above 10 µM.
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects due to its ability to modulate neurotransmitter systems.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2,2,2-trifluoro-1-(isoquinolin-5-yl)ethan-1-one, a comparison with similar compounds was conducted:
| Compound | Biological Activity | MIC (µg/mL) |
|---|---|---|
| 2,3-Dihydroisoquinoline | Moderate antibacterial | 64 |
| 1-(Trifluoromethyl)isoquinoline | Anticancer | 50 |
| 2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-one | Strong antimicrobial & anticancer | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
